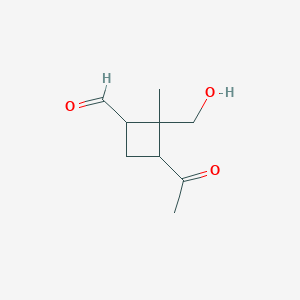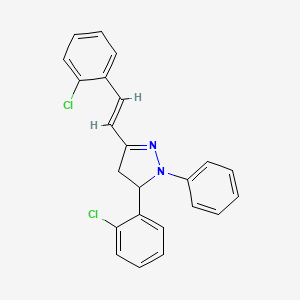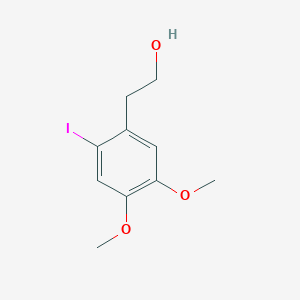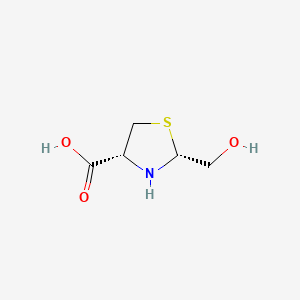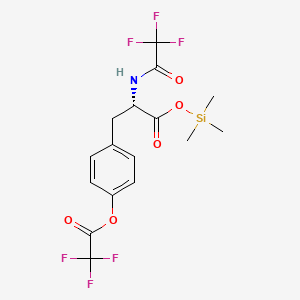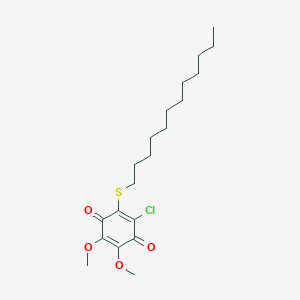
2-Chloro-3-(dodecylsulfanyl)-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone is a synthetic organic compound belonging to the class of benzoquinones Benzoquinones are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dimethoxy-1,4-benzoquinone and dodecylthiol.
Thioether Formation: The dodecylthio group can be introduced via a nucleophilic substitution reaction using dodecylthiol in the presence of a base such as sodium hydride.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of higher oxidation state quinones.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted benzoquinones with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone can be used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology
Medicine
Benzoquinones and their derivatives are known for their pharmacological properties. This compound may have potential as an antimicrobial, anticancer, or antioxidant agent, although specific studies would be required to confirm these activities.
Industry
In industry, such compounds can be used in the development of dyes, pigments, and as intermediates in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone would depend on its specific application. Generally, benzoquinones exert their effects through redox reactions, interacting with biological molecules and enzymes. The molecular targets and pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxy-5-methyl-1,4-benzoquinone: Similar structure with a methyl group instead of a dodecylthio group.
5-Chloro-2,3-dimethoxy-1,4-benzoquinone: Lacks the dodecylthio group.
2,3-Dimethoxy-1,4-benzoquinone: Lacks both the chlorine and dodecylthio groups.
Uniqueness
The presence of the dodecylthio group in 5-Chloro-2,3-dimethoxy-6-(dodecylthio)-1,4-benzoquinone imparts unique lipophilic properties, potentially enhancing its interaction with lipid membranes and biological systems. The chlorine atom may also influence its reactivity and biological activity.
Eigenschaften
CAS-Nummer |
64102-02-9 |
|---|---|
Molekularformel |
C20H31ClO4S |
Molekulargewicht |
403.0 g/mol |
IUPAC-Name |
2-chloro-3-dodecylsulfanyl-5,6-dimethoxycyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C20H31ClO4S/c1-4-5-6-7-8-9-10-11-12-13-14-26-20-15(21)16(22)18(24-2)19(25-3)17(20)23/h4-14H2,1-3H3 |
InChI-Schlüssel |
XZZRDSLWZIGIPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSC1=C(C(=O)C(=C(C1=O)OC)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




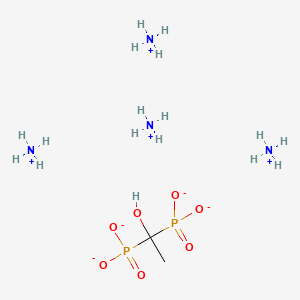
![3,5-Dibromo-2-[[[(3-butoxybenzoyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13808956.png)

